molecular formula C15H21NO4 B13401052 (R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid

(R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B13401052
M. Wt: 279.33 g/mol
InChI Key: CARUOMVHHZHGHB-UHFFFAOYSA-N
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Description

N-Benzyl-L-aspartic acid 4-tert-butyl ester is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of L-aspartic acid, where the amino group is benzylated, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-L-aspartic acid 4-tert-butyl ester typically involves the protection of the amino group of L-aspartic acid followed by esterification. One common method involves the use of benzyl chloride to benzylate the amino group, followed by the reaction with tert-butyl alcohol in the presence of an acid catalyst to form the ester . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-Benzyl-L-aspartic acid 4-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-aspartic acid 4-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Benzyl-L-aspartic acid 4-tert-butyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and peptide chemistry.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-L-aspartic acid 4-tert-butyl ester involves its interaction with specific molecular targets. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. The ester group can undergo hydrolysis, releasing the active L-aspartic acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-L-aspartic acid 4-tert-butyl ester is unique due to the presence of both the benzyl and tert-butyl ester groups, which confer distinct chemical properties. The benzyl group enhances lipophilicity, while the tert-butyl ester provides steric protection, making the compound versatile in various chemical reactions and applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)

InChI Key

CARUOMVHHZHGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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